molecular formula C15H12O4 B8810822 GU17;ISL;Isoliquiritigen

GU17;ISL;Isoliquiritigen

Cat. No.: B8810822
M. Wt: 256.25 g/mol
InChI Key: DXDRHHKMWQZJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoliquiritigenin (ISL), a chalcone-type flavonoid derived from Glycyrrhiza uralensis (licorice), exhibits broad pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and neuroprotective effects . Its molecular mechanisms involve inhibition of NF-κB and MAPK signaling pathways, modulation of oxidative stress markers (e.g., iNOS, COX-2), and regulation of cytokines (e.g., TNF-α, IL-6) . ISL also demonstrates unique enzymatic interactions, such as enhancing β-glucuronidase activity for glycyrrhetinic acid monoglucuronide (GAMG) production .

Scientific Research Applications

Antitumor Activity

Mechanisms of Action
Isoliquiritigenin exhibits potent antitumor effects across various cancer types. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the modulation of the PI3K/Akt/mTOR signaling pathway and the activation of caspases . Notably, ISL has shown efficacy against breast cancer, prostate cancer, and cervical cancer cell lines.

Case Studies

  • A study demonstrated that aminomethylated derivatives of ISL had superior cytotoxicity against human cancer cell lines (e.g., MCF-7 and PC-3) compared to ISL itself, achieving tumor growth inhibition rates as high as 71.68% in vivo .
  • Another investigation revealed that a specific amino acid ester derivative of ISL exhibited an IC50 value of 14.36 μM against HeLa cells, significantly outperforming ISL’s IC50 of 126.5 μM .

Anti-Diabetic Effects

Mechanisms of Action
ISL has been shown to ameliorate complications associated with diabetes, particularly diabetic nephropathy. It exerts protective effects by inhibiting oxidative stress and inflammation through the MAPK and Nrf2 signaling pathways .

Case Studies

  • In a diabetic mouse model, ISL treatment resulted in reduced renal fibrosis and apoptosis, suggesting its potential as a therapeutic agent against diabetic complications .

Neuroprotective Properties

Mechanisms of Action
ISL demonstrates neuroprotective effects by inhibiting monoamine oxidase activity and reducing neuroinflammation. Its ability to modulate neurotransmitter systems makes it a candidate for treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

  • Research indicates that ISL can protect against neuronal damage induced by amyloid-beta peptides, which are implicated in Alzheimer’s pathology . Additionally, its competitive inhibition of human monoamine oxidase suggests potential benefits for mood disorders and cognitive decline associated with aging .

Anti-Inflammatory Activity

Mechanisms of Action
The anti-inflammatory properties of ISL are attributed to its ability to inhibit the NF-κB pathway and modulate NLRP3 inflammasome activation. These actions help mitigate various inflammatory responses within the body .

Case Studies

  • A comprehensive review highlighted ISL's effectiveness in treating inflammation-associated diseases by targeting multiple inflammatory pathways . Clinical studies have suggested its potential use in managing chronic inflammatory conditions.

Summary Table: Applications of Isoliquiritigenin

ApplicationMechanism of ActionEfficacy Evidence
AntitumorInduces apoptosis; inhibits proliferationInhibition rates up to 71.68% in vivo studies
Anti-DiabeticReduces oxidative stress; inhibits inflammationImproved renal function in diabetic models
NeuroprotectiveInhibits monoamine oxidase; reduces neuroinflammationProtects neurons from amyloid-beta toxicity
Anti-InflammatoryInhibits NF-κB pathway; modulates inflammasomeEffective in chronic inflammatory disease models

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to validate Isoliquiritigenin's inhibition of aldose reductase (AR) activity?

Methodology:

  • Use in vitro enzyme activity assays with purified AR (e.g., recombinant human AR) and measure inhibition via spectrophotometric detection of NADPH consumption at 340 nm.
  • Include positive controls (e.g., epalrestat) and negative controls (vehicle-only) to validate assay specificity.
  • Calculate IC50 values using dose-response curves (e.g., 0–50 µM ISL) and nonlinear regression analysis. Note that ISL’s IC50 for AR is reported as 320 nM in rat lens and human erythrocyte models .
  • Account for experimental variables like pH (AR activity is pH-sensitive; optimal at pH 6.2) and cofactor (NADPH) stability .

Q. How should researchers determine effective ISL concentrations for in vitro cytotoxicity studies?

Methodology:

  • Perform dose-response experiments across a broad range (e.g., 1–100 µM ISL) using viability assays (MTT, CCK-8) in target cell lines (e.g., DU145 prostate cancer cells, MGC-803 gastric cancer cells).
  • Use time-course analyses (e.g., 24–72 hours) to assess dynamic effects. For example, ISL reduces cell viability by >50% at 20 µM in hypoxia-induced cardiomyocytes .
  • Validate cytotoxicity mechanisms via apoptosis markers (e.g., caspase-3 activation, mitochondrial membrane potential loss) .

Q. What guidelines exist for converting ISL doses between animal models (e.g., mice to rats)?

Methodology:

  • Apply body surface area (BSA) normalization using species-specific Km factors. For example, a mouse dose of 20 mg/kg converts to a rat dose of 10 mg/kg (mouse Km = 3, rat Km = 6) .
  • Adjust for pharmacokinetic differences (e.g., bioavailability, metabolism) via pilot pharmacokinetic studies measuring plasma half-life and tissue distribution.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for ISL across studies?

Methodology:

  • Compare assay conditions: IC50 discrepancies (e.g., 320 nM for AR vs. 24.7 µM for influenza virus replication ) may arise from differences in enzyme sources, cell types, or endpoint measurements.
  • Standardize protocols: Use identical buffer systems (pH, ionic strength), incubation times, and cofactor concentrations.
  • Validate findings with orthogonal assays (e.g., AR inhibition via sorbitol accumulation assays vs. viral plaque reduction assays ).

Q. What strategies improve ISL’s oral bioavailability for in vivo studies?

Methodology:

  • Develop self-microemulsifying drug delivery systems (SMEDDS) using excipients like Labrasol and Transcutol HP. Optimize formulations via pseudo-ternary phase diagrams to achieve nanoemulsions (<50 nm particle size) with enhanced intestinal absorption .
  • Assess bioavailability via pharmacokinetic studies in rodent models: Compare AUC (area under the curve) of SMEDDS vs. free ISL suspensions. SMEDDS increased ISL’s AUC by 3.95× in rats .

Q. How can ISL’s dual role in ROS modulation be systematically evaluated?

Methodology:

  • Use fluorescent probes (e.g., DCFH-DA for ROS, JC-1 for mitochondrial membrane potential) in time-lapse microscopy or flow cytometry.
  • Note context-dependent effects: ISL reduces ROS in diabetic complications (e.g., erythrocyte sorbitol accumulation ) but increases ROS in cancer cells to induce apoptosis (e.g., 20 µM ISL elevates ROS by >2-fold in MGC-803 cells ).
  • Validate redox pathways via knockout models (e.g., Nrf2-deficient mice) or inhibitors (e.g., NAC for ROS scavenging) .

Q. What experimental designs validate ISL’s synergistic effects with chemotherapy agents?

Methodology:

  • Use combination index (CI) analysis: Treat cells (e.g., multiple myeloma cells) with ISL and doxorubicin at fixed ratios (e.g., 1:1, 1:2). Calculate CI values using the Chou-Talalay method, where CI <1 indicates synergy .
  • Assess mechanistic synergy via pathway analysis: ISL enhances doxorubicin efficacy by downregulating IL-6/STAT3 signaling, which can be confirmed via phospho-ERK/STAT3 immunoblotting .

Q. Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in ISL’s bioactivity?

Methodology:

  • Perform HPLC purity checks (≥98% purity) and NMR structural validation for each batch .
  • Include internal controls in every experiment (e.g., a reference ISL batch with known IC50 values).

Q. What statistical approaches are optimal for analyzing ISL’s dose-dependent effects?

Methodology:

  • Use nonlinear regression (e.g., log[inhibitor] vs. response curves in GraphPad Prism) to calculate EC50/IC50.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons (e.g., ROS levels at 0, 10, 20 µM ISL ).

Q. Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines in ISL-related animal studies?

Methodology:

  • Adhere to ARRIVE 2.0 guidelines: Report animal strain, sex, sample size justification, and humane endpoints (e.g., tumor volume limits in xenograft models ).
  • Obtain institutional ethics approval and include protocol IDs in publications .

Comparison with Similar Compounds

Anti-Inflammatory Activity

ISL and structurally related compounds exhibit anti-inflammatory effects via shared and distinct pathways:

Compound Source Key Mechanisms Effective Concentration (In Vitro) Model System References
ISL Licorice Inhibits TLR4/NF-κB/MAPK; reduces TNF-α, IL-6, IL-1β; blocks p65 nuclear translocation 2.5–10 µg/mL MAC-T cells, LPS-induced inflammation
Curcumin Turmeric Suppresses NF-κB, COX-2; modulates TNF-α, IL-6 5–20 µM Liver inflammation models
EGCG Green tea Inhibits TLR4/NF-κB; reduces IL-6, TNF-α 10–50 µM Macrophages, colitis models
Resveratrol Grapes, berries Activates SIRT1; suppresses NF-κB, TNF-α 10–100 µM Endothelial cells, sepsis models
  • Key Findings :
    • ISL outperforms dexamethasone (DEX) in reducing LPS-induced IL-6 and TNF-α in MAC-T cells at 10 µg/mL .
    • Unlike curcumin and EGCG, ISL uniquely inhibits TLR4 homodimerization , a critical step in LPS sensing .

Antioxidant Activity

ISL mitigates oxidative stress by targeting reactive oxygen species (ROS) and antioxidant enzymes:

Compound Key Targets IC50/Effective Dose Model System References
ISL ↓ iNOS, COX-2; ↑ Nrf2 3.2 × 10⁻⁷ M (aldose reductase) LPS-stimulated MAC-T cells
Quercetin Scavenges ROS; modulates Nrf2 10–50 µM Neuronal oxidative stress
Resveratrol Activates SIRT1; ↑ SOD, CAT 10–100 µM High-fat diet models
  • Key Findings: ISL reduces sorbitol accumulation in red blood cells (IC50 = 2.0 × 10⁻⁶ M), a mechanism absent in quercetin and resveratrol . ISL’s dual inhibition of iNOS and COX-2 surpasses the single-target activity of many flavonoids .

Antitumor Activity

ISL and derivatives show potent cytotoxicity and cell cycle modulation:

Compound Mechanisms IC50 (Cancer Cells) Key Models References
ISL G2/M arrest; ↓ cyclin B1; ↑ apoptosis 19.33 µM (CaSki cervical) Cervical, esophageal, breast cancer
Curcumin ↓ PI3K/Akt; induces apoptosis 10–50 µM Colorectal, pancreatic cancer
ISL Derivative 15 Aminomethylated modification enhances efficacy 40 mg/kg (71.68% tumor inhibition) S180 tumor-bearing mice
  • Key Findings :
    • ISL derivatives exhibit 2.66-fold higher β-glucuronidase activation than parent compounds, enhancing prodrug conversion .
    • ISL’s G2/M phase arrest in esophageal cancer (EC9706 cells, IC50 = 25.56 µM) is more potent than curcumin’s broad-phase effects .

Pharmacokinetics and Bioavailability

Compound Solubility Bioavailability Enhancement Strategies References
ISL Poor aqueous Liposomes, SMEDDS
Curcumin Low Nanoparticles, piperine co-administration
Resveratrol Moderate Nanoemulsions, phospholipid complexes
  • Key Challenges :
    • ISL’s aqueous solubility (6.09 µg/mL in water) limits clinical use, necessitating advanced formulations .

Research Findings and Clinical Potential

  • Neuroprotection : ISL alleviates cognitive impairment by reducing ROS and TNF-α in LPS-induced models .
  • Cardiovascular : ISL inhibits atherosclerosis by blocking TRPC5 channels , reducing plaque area by 71.68% in vivo .
  • Safety : High doses (40 µg/mL) induce cytotoxicity in MAC-T cells, emphasizing dose-dependent effects .

Preparation Methods

Natural Extraction and Purification from Licorice Root

Raw Material Preparation and Solvent Extraction

Licorice (Glycyrrhiza spp.) roots are the primary natural source of ISL. The extraction process begins with drying and pulverizing the roots into a fine powder (60–80 mesh). A continuous countercurrent extraction system is employed using 80% (v/v) ethanol at 50°C for 60 minutes, with a solid-to-liquid ratio of 1:10–30 . This method maximizes yield by maintaining a concentration gradient, ensuring efficient transfer of ISL precursors (e.g., isoliquiritin) into the solvent.

Acid Hydrolysis and Resin-Based Purification

The crude extract undergoes acid hydrolysis with 1–3% (v/v) hydrochloric acid at 80°C for 2–4 hours to cleave glycosidic bonds, converting isoliquiritin to ISL . Subsequent purification uses a hybrid resin column combining polyamide (30–60 mesh) and macroporous resin (HPD-100 or D101B) in a 5:5 ratio. Ethanol-water gradients (20–80% ethanol) elute impurities, while ISL is collected at 50–70% ethanol. This step achieves >90% purity, as confirmed by HPLC .

Final Recrystallization

The enriched ISL fraction is concentrated under vacuum and recrystallized using methanol or ethanol. Optimal conditions involve slow cooling from 60°C to 4°C, yielding needle-like crystals with a purity exceeding 98% .

Chemical Synthesis Pathways

Intermediate Synthesis via Lewis Acid Catalysis

A patented synthetic route (CN101353299A) involves three key intermediates :

  • 2,4-Dihydroxyacetophenone : Resorcinol (10–18 g) reacts with glacial acetic acid (30–60 mL) under ZnCl₂ catalysis (15–30 g) at reflux for 1–2 hours. Yield: 70–80% after ethanol recrystallization .

  • 2-Hydroxy-4-methoxyacetophenone : Methylation of the 4-hydroxy group using dimethyl sulfate (0.01–0.1 mol) in alkaline conditions (K₂CO₃). Yield: ~70% after silica gel chromatography .

  • 3-(4-Hydroxyphenyl)-1-(4-methoxy-2-hydroxyphenyl)-propenone : Claisen-Schmidt condensation between 2-hydroxy-4-methoxyacetophenone and 4-hydroxybenzaldehyde in ethanol with KOH. Yield: 65–75% .

Demethylation and Final Product Isolation

The methoxy group in the intermediate is demethylated using hydrobromic acid (48% HBr) at 100°C for 4–6 hours. The crude ISL is purified via column chromatography (silica gel, chloroform-methanol 9:1) and recrystallized from ethyl acetate, achieving >99% purity .

Table 1: Key Reaction Parameters in ISL Synthesis

StepReagents/ConditionsYield (%)Purity (%)
Intermediate 1ZnCl₂, glacial acetic acid70–8095
Intermediate 2(CH₃)₂SO₄, K₂CO₃7090
CondensationKOH, ethanol, 60°C65–7585
DemethylationHBr, 100°C80–8599

Nanoemulsion Formulation for Enhanced Bioavailability

Excipient Selection and Pseudoternary Phase Optimization

ISL’s poor aqueous solubility (0.12 mg/mL) necessitates advanced delivery systems. A nanoemulsion (ISL-NE) composed of propylene glycol dicaprylate (PGD, oil phase), Cremophor EL35 (surfactant), and PEG 400 (cosurfactant) was developed . Solubility studies identified PGD (12.5 mg/g ISL) and EL35 (9.8 mg/g ISL) as optimal excipients . Pseudoternary phase diagrams determined the NE region at Km (surfactant:cosurfactant) ratios of 3:1–5:1 and oil concentrations of 10–20% .

Central Composite Design (CCD) Optimization

A CCD-RSM model optimized particle size (PS) and entrapment efficiency (EE) :

  • Independent variables : Oil (0.4–1.2 g) and Km (1.0–1.6 g) weights.

  • Responses : Minimize PS (34.56 ± 0.80 nm achieved) and maximize EE (92.4 ± 1.2%).

Table 2: CCD-RSM Optimization Results for ISL-NE

VariableLow LevelHigh LevelOptimal Value
Oil (g)0.41.20.8
Km (g)1.01.61.3
Particle Size (nm)30.245.834.56
Entrapment Efficiency85.394.792.4

Characterization of ISL-Loaded Nanoemulsion

  • Particle size : 34.56 ± 0.80 nm (PDI < 0.05) .

  • Zeta potential : -18.7 ± 0.6 mV, ensuring colloidal stability .

  • Drug release : 85.2 ± 2.1% over 24 hours (vs. 42.3 ± 1.8% for ISL suspension) .

  • Ocular compatibility : pH 6.8–7.2 and osmolarity 290–310 mOsm/kg .

Comparative Analysis of Preparation Methods

Table 3: Advantages and Limitations of ISL Preparation Methods

MethodYield (%)Purity (%)CostScalability
Natural Extraction1.2–1.898–99ModerateIndustrial
Chemical Synthesis60–70>99HighLaboratory
Nanoemulsion95–98*99Very HighClinical
*Entrapment efficiency.

Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H

InChI Key

DXDRHHKMWQZJHT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 4,000 g of crude 2'-hydroxy-4,4'-bis(tetrahydropyranyloxy)chalcone (purity: 79.4%) and 13 ml of a mixed solvent of methylene chloride:methanol:water (4:4:1) was added 0.18 g of p-toluenesulfonic acid monohydrate, and the resulting mixture was agitated ar room temperature for 2 hours. The mixture was poured into 120 ml of water, and extracted with ethyl acetate. Distillation off of ethyl acetate afforded 2.770 g of 4,2',4'-trihydroxychalcone, having purity of 69.1% and yield of 99.9%.
Name
2'-hydroxy-4,4'-bis(tetrahydropyranyloxy)chalcone
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0 (± 1) mol
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mixed solvent
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13 mL
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methylene chloride methanol water
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0 (± 1) mol
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0.18 g
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120 mL
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Synthesis routes and methods II

Procedure details

A mixture of 4,000 g of crude 2'-hydroxy-4,4'-bis(tetrahydropyranyloxy)chalcone (purity: 79.4%), 64 mg of p-toluenesulfonic acid and 12 ml of methanol was agitated at room temperature for 2 hours. The mixture was poured into 120 ml of water, and crystals which formed were filtered and washed with 250 ml of water. The crystals obtained were dried to obtain 1.836 g of 4,2',4'-trihydroxychalcone having purity of 79.4% and yield of 77.4%.
Name
2'-hydroxy-4,4'-bis(tetrahydropyranyloxy)chalcone
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0 (± 1) mol
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64 mg
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12 mL
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120 mL
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solvent
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Synthesis routes and methods III

Procedure details

Then, 1.0 g of 2'-hydroxy-4,4'-bis(methoxymethoxy)-chalcone was dissolved in 7 ml of tetrahydrofuran, and a 5-15% hydrochloric acid/methanol reagent was added to the solution and the mixture was heated at 50° C. for 30 minutes to effect a reaction. After the reaction, the reaction mixture was neutralized with a saturated aqueous solution of sodium hydrogencarbonate and extracted with 300 ml of ethyl acetate, and the ethyl acetate layer was washed with water (100 ml×3 times), shaken with a saturated aqueous solution of sodium chloride (50 ml×2 times), dried with anhydrous sodium sulfate and filtered. The solvent was removed from the filtrate by distillation, and the obtained residue was subjected to the silica gel column chromatography using a mixed solvent of n-hexane and ethyl acetate to obtain 521 mg (yield=70%) of 2',4,4'-trihydroxychalcone in the form of a yellow grain.
Name
2'-hydroxy-4,4'-bis(methoxymethoxy)-chalcone
Quantity
1 g
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reactant
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7 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

GU17;ISL;Isoliquiritigen
GU17;ISL;Isoliquiritigen
GU17;ISL;Isoliquiritigen
GU17;ISL;Isoliquiritigen
GU17;ISL;Isoliquiritigen

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